molecular formula C25H37N3O3 B6129398 1-(4-Ethylpiperazin-1-yl)-3-[2-methoxy-4-[[(4-methylphenyl)methylamino]methyl]phenoxy]propan-2-ol

1-(4-Ethylpiperazin-1-yl)-3-[2-methoxy-4-[[(4-methylphenyl)methylamino]methyl]phenoxy]propan-2-ol

Cat. No.: B6129398
M. Wt: 427.6 g/mol
InChI Key: MVWXDIPSVHJHDA-UHFFFAOYSA-N
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Description

1-(4-Ethylpiperazin-1-yl)-3-[2-methoxy-4-[[(4-methylphenyl)methylamino]methyl]phenoxy]propan-2-ol is a complex organic compound that belongs to the class of phenoxypropanolamines This compound is characterized by the presence of a piperazine ring, an ethyl group, a methoxy group, and a phenyl group

Properties

IUPAC Name

1-(4-ethylpiperazin-1-yl)-3-[2-methoxy-4-[[(4-methylphenyl)methylamino]methyl]phenoxy]propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H37N3O3/c1-4-27-11-13-28(14-12-27)18-23(29)19-31-24-10-9-22(15-25(24)30-3)17-26-16-21-7-5-20(2)6-8-21/h5-10,15,23,26,29H,4,11-14,16-19H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVWXDIPSVHJHDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC(COC2=C(C=C(C=C2)CNCC3=CC=C(C=C3)C)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H37N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Ethylpiperazin-1-yl)-3-[2-methoxy-4-[[(4-methylphenyl)methylamino]methyl]phenoxy]propan-2-ol typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethyl carbonate under reflux conditions.

    Introduction of the Ethyl Group: The ethyl group is introduced via alkylation using ethyl bromide in the presence of a base such as potassium carbonate.

    Attachment of the Methoxy Group: The methoxy group is introduced through methylation of the corresponding phenol using methyl iodide and a base like sodium hydride.

    Formation of the Phenoxypropanolamine Backbone: This involves the reaction of the methoxy-substituted phenol with epichlorohydrin, followed by the addition of the piperazine derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Ethylpiperazin-1-yl)-3-[2-methoxy-4-[[(4-methylphenyl)methylamino]methyl]phenoxy]propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes present in the compound to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the phenyl group, using reagents such as sodium azide or alkyl halides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF) or alkyl halides in the presence of a base.

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Azides, alkylated derivatives.

Scientific Research Applications

1-(4-Ethylpiperazin-1-yl)-3-[2-methoxy-4-[[(4-methylphenyl)methylamino]methyl]phenoxy]propan-2-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Ethylpiperazin-1-yl)-3-[2-methoxy-4-[[(4-methylphenyl)methylamino]methyl]phenoxy]propan-2-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

  • 1-(4-Methylpiperazin-1-yl)-3-[2-methoxy-4-[[(4-methylphenyl)methylamino]methyl]phenoxy]propan-2-ol
  • 1-(4-Ethylpiperazin-1-yl)-3-[2-methoxy-4-[[(4-ethylphenyl)methylamino]methyl]phenoxy]propan-2-ol

Uniqueness: 1-(4-Ethylpiperazin-1-yl)-3-[2-methoxy-4-[[(4-methylphenyl)methylamino]methyl]phenoxy]propan-2-ol is unique due to the specific combination of functional groups and the presence of the ethyl group on the piperazine ring. This structural uniqueness may confer distinct pharmacological properties and interactions compared to similar compounds.

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